molecular formula C12H18O2 B15175556 Octahydro-4,7-methano-1H-indenyl acetate CAS No. 84411-99-4

Octahydro-4,7-methano-1H-indenyl acetate

Cat. No.: B15175556
CAS No.: 84411-99-4
M. Wt: 194.27 g/mol
InChI Key: ZDOPVTMGWXOTQX-UHFFFAOYSA-N
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Description

Octahydro-4,7-methano-1H-indenyl acetate is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27012 g/mol . It is a derivative of octahydro-4,7-methano-1H-indene, which is a bicyclic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-4,7-methano-1H-indenyl acetate typically involves the esterification of octahydro-4,7-methano-1H-indene with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4,7-methano-1H-indenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

Octahydro-4,7-methano-1H-indenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octahydro-4,7-methano-1H-indenyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The bicyclic structure of the compound allows it to interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Octahydro-4,7-methano-1H-indenyl acetate can be compared with other similar compounds such as:

Properties

CAS No.

84411-99-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

3-tricyclo[5.2.1.02,6]decanyl acetate

InChI

InChI=1S/C12H18O2/c1-7(13)14-11-5-4-10-8-2-3-9(6-8)12(10)11/h8-12H,2-6H2,1H3

InChI Key

ZDOPVTMGWXOTQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1C3CCC2C3

Origin of Product

United States

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